molecular formula C17H10ClN3O2 B15213751 2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione CAS No. 22295-47-2

2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione

Cat. No.: B15213751
CAS No.: 22295-47-2
M. Wt: 323.7 g/mol
InChI Key: NYOUWELKHWCYQM-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione is a synthetic small molecule designed for research applications, particularly in oncology and chemical biology. It features a 1,4-naphthoquinone core scaffold, a structure known for its diverse biological activity, which is strategically fused with a 1H-indazole heterocycle, a privileged motif in medicinal chemistry . This molecular hybrid is intended for investigational use in studying cancer cell metabolism and signal transduction pathways. Naphthalene-1,4-dione analogues have demonstrated significant potential in exerting cancer cell-specific cytotoxicity. Research on similar compounds indicates that they can target altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. These compounds have been shown to increase the oxygen consumption rate (OCR) and shift energy production away from glycolysis, thereby disrupting the metabolic advantage of cancer cells and leading to selective cell death . Furthermore, the indazole moiety is a prominent pharmacophore in many approved therapeutics and investigational compounds, including kinase inhibitors such as pazopanib and axitinib . The presence of this group suggests potential utility for this compound in probing kinase-related pathways and other cellular processes modulated by indazole-containing molecules. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

22295-47-2

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

2-chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione

InChI

InChI=1S/C17H10ClN3O2/c18-14-15(17(23)12-4-2-1-3-11(12)16(14)22)20-10-6-5-9-8-19-21-13(9)7-10/h1-8,20H,(H,19,21)

InChI Key

NYOUWELKHWCYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

Preparation Methods

Core Naphthalene-1,4-Dione Synthesis

Chlorination of Lawsone to 2-Chloro-1,4-Naphthoquinone

The naphthalene-1,4-dione scaffold is typically derived from Lawsone (1,4-dihydroxynaphthalene-1,4-dione). Chlorination at the 2-position is achieved via refluxing Lawsone with thionyl chloride (SOCl₂) at 90°C for 48 hours, yielding 2-chloro-1,4-naphthoquinone in 85% purity. Key steps include:

  • Reaction Conditions : Excess SOCl₂ acts as both solvent and chlorinating agent.
  • Workup : Precipitation in water, followed by chloroform extraction and sodium bicarbonate washing.
  • Purification : Column chromatography (hexane/ethyl acetate, 13:1) isolates the product as a yellow solid (m.p. 93–95°C).

Synthetic Pathways and Comparative Analysis

Single-Step vs. Multi-Step Approaches

Method Starting Material Catalyst Yield (%) Purity (%)
Direct Substitution 2,3-Dichloro-1,4-naphthoquinone AgNO₃ 72 98
Sequential Halogenation Lawsone SOCl₂ → AgNO₃ 65 95

Key Observations :

  • Direct substitution avoids intermediate isolation, improving efficiency.
  • Sequential halogenation requires stringent control over chlorination to prevent overhalogenation.

Purification and Polymorph Control

Recrystallization Strategies

Post-synthesis purification employs solvent mixtures to isolate the target compound and control polymorphism:

  • Solvent System : NMP/acetonitrile (1:4 v/v) precipitates pure Form I crystals.
  • Temperature Gradient : Gradual cooling from 80°C to 25°C ensures crystalline homogeneity.
Analytical Validation
  • XRD : Confirms crystalline phase (d-spacing = 3.4 Å, 2θ = 26°).
  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

Mechanistic Considerations

Role of Silver Nitrate

AgNO₃ promotes chloride abstraction, generating a quinone-iminium intermediate that reacts with indazol-6-amine. Density functional theory (DFT) studies suggest a two-step mechanism:

  • Electrophilic Activation : Ag⁺ coordinates to the 3-chloro group, weakening the C–Cl bond.
  • Nucleophilic Attack : Indazol-6-amine attacks the activated position, followed by proton transfer.

Scalability and Industrial Feasibility

Solvent Reduction Techniques

Patent data highlight a shift from acetonitrile-heavy systems to NMP/acetonitrile blends, reducing solvent usage by 40% while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituents at position 3 of the naphthalene-1,4-dione core:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key References
2-Chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione 1H-Indazol-6-ylamino C₁₇H₁₁ClN₃O₂ 324.74 N/A
2-Chloro-3-(phenylamino)naphthalene-1,4-dione Phenylamino C₁₆H₁₀ClNO₂ 283.71
2-Chloro-3-(o-tolylamino)naphthalene-1,4-dione o-Tolylamino C₁₇H₁₂ClNO₂ 297.74
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione Isopentylamino (aliphatic chain) C₁₅H₁₆ClNO₂ 283.75

Key Observations :

  • Aromatic vs.
  • Steric Effects: The bulkier indazole group could influence molecular packing and solubility. For example, the isopentylamino derivative exhibits a planar crystal structure due to its flexible chain , whereas aromatic substituents may introduce steric hindrance.

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